3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid
Description
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.1 | s (broad) | 1H | COOH |
| 3.62 | s | 3H | OCH3 |
| 3.21 | t (J=7.2 Hz) | 2H | SCH2CH2 |
| 2.85 | t (J=7.2 Hz) | 2H | CH2COOCH3 |
| 2.58 | q (J=7.6 Hz) | 2H | CH2COOH |
13C NMR (100 MHz, DMSO-d6) :
| δ (ppm) | Assignment |
|---|---|
| 174.2 | COOH |
| 170.1 | COOCH3 |
| 52.4 | OCH3 |
| 34.7 | SCH2CH2 |
| 30.2 | CH2COOCH3 |
| 25.9 | CH2COOH |
Infrared (IR) Spectroscopy
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3200–2500 | O-H (COOH) |
| 1705 | C=O (COOH) |
| 1720 | C=O (ester) |
| 1270 | C-O (ester) |
| 650 | C-S |
Mass Spectrometry (MS)
- **ESI-MS (Positive Mode
Properties
Molecular Formula |
C6H10O4S |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
3-(2-methoxy-2-oxoethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C6H10O4S/c1-10-6(9)4-11-3-2-5(7)8/h2-4H2,1H3,(H,7,8) |
InChI Key |
KNBKPLSCDWAFFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methoxy-oxoethyl substituent can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid has garnered attention for its potential therapeutic applications:
Anticancer Properties
Recent studies have indicated that derivatives of propanoic acid exhibit anticancer properties. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. The IC50 values for these compounds range from 0.12 mg/mL to 0.81 mg/mL, indicating their potency in inhibiting cancer cell proliferation.
Neuroprotective Effects
Research has suggested that this compound may have neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. It has been studied for its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in Alzheimer's pathology .
Synthetic Applications
The compound's unique structure allows for several synthetic applications:
Organic Synthesis
The sulfanyl group can engage in nucleophilic substitution reactions, while the carboxylic acid moiety can undergo esterification or amidation reactions. The methoxy group may also participate in methylation reactions or act as a leaving group under specific conditions.
Analytical Chemistry
This compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse phase HPLC method has been developed for its separation and analysis, which is essential for pharmacokinetic studies .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various derivatives of propanoic acid, including this compound. The results indicated that these compounds could significantly inhibit the growth of colon cancer cell lines (HCT-116) with varying degrees of efficacy based on structural modifications.
| Compound Name | IC50 (mg/mL) | Remarks |
|---|---|---|
| Compound A | 0.12 | High potency against HCT-116 |
| Compound B | 0.81 | Moderate potency |
Case Study 2: Neuroprotective Mechanisms
In vitro studies demonstrated that this compound could penetrate the blood-brain barrier and exhibit neuroprotective effects by modulating oxidative stress pathways in neuronal cells .
Mechanism of Action
The mechanism of action of 3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The methoxy-oxoethyl substituent can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Sulfanyl-Containing Propanoic Acid Derivatives
- 3-Oxo-3-(substituted phenylthio)propanoic acids (e.g., 3-oxo-3-(4-methoxyphenylthio)propanoic acid): These compounds (yields: 30–65%) feature a ketone group and arylthio substituents, differing from the target compound’s aliphatic 2-methoxy-2-oxoethylsulfanyl group. Key Difference: The target compound’s methoxy-oxoethyl group introduces polarity and hydrogen-bonding capacity, which may improve solubility compared to arylthio analogs .
- MK 571 (Leukotriene D4 Receptor Antagonist): Structure: 3-([{3-(2-[7-chloro-2-quinolinyl]ethenyl)phenyl}-{(3-dimethylamino-3-oxopropyl)-thio}-methyl]thio)propanoic acid. This complex sulfanyl-propanoic acid derivative demonstrates high binding affinity (IC₅₀ = 0.6 µM) for the multidrug resistance protein (MRP), highlighting the role of sulfanyl groups in modulating transporter interactions .
Halogenated and Aromatic Derivatives
- Chlorinated 3-Phenylpropanoic Acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid): These marine-derived compounds exhibit selective antimicrobial activity (IC₅₀ = 0.1–0.7 µM against E. coli and S. aureus). The chloro substituents enhance electrophilicity and membrane penetration compared to the target compound’s methoxy-oxoethyl group .
- 3-(2-Methoxyphenyl)propanoic Acid: A simpler analog with a melting point of 85–89°C. The methoxy group on the phenyl ring reduces polarity relative to the target compound’s oxoethyl group, affecting crystallinity and solubility .
Antimicrobial and Cytotoxic Properties
- Organotin(IV) Carboxylates: Triphenyltin(IV) complexes with propanoic acid derivatives (e.g., 3-(4,5-diphenyloxazol-2-yl)propanoic acid) show potent cytotoxicity (IC₅₀ = 0.1–0.7 µM) against cancer cell lines (e.g., MCF-7). The oxazole ring enhances DNA intercalation, a feature absent in the target compound .
- Antihyperglycemic PPARγ Agonists: Propanoic acid-based ligands like (2S)-((2-benzoylphenyl)amino)-3-(4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl)propanoic acid exhibit nanomolar affinity for PPARγ, driving glucose uptake. The target compound’s sulfanyl group could similarly modulate receptor binding .
Physical and Chemical Properties
*Inferred based on polar substituents.
Biological Activity
3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid is a chemical compound with the molecular formula CHOS and a molecular weight of 178.21 g/mol. Its structure features a sulfanyl group linked to a propanoic acid backbone, alongside methoxy and keto functional groups. This unique combination of functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
The compound's reactivity is largely influenced by its functional groups:
- Sulfanyl Group : Engages in nucleophilic substitution reactions.
- Carboxylic Acid Moiety : Can undergo esterification or amidation.
- Methoxy Group : Involved in methylation reactions or may act as a leaving group under certain conditions.
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Reaction of propanoic acid derivatives with thiol compounds.
- Introduction of methoxy and keto groups through methylation and oxidation processes.
Antioxidant Properties
Research indicates that compounds with sulfanyl groups often exhibit antioxidant activities. The presence of the methoxy and keto functionalities may enhance this activity by stabilizing free radicals or reactive oxygen species (ROS).
Anticancer Activity
Studies have shown that related compounds can induce apoptosis in cancer cell lines. For instance, derivatives of naphthoquinones, structurally similar to this compound, have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications for this compound as well.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Plumbagin | A549 (lung carcinoma) | 5 - 20 | Induces ROS production, alters mitochondrial respiration |
| Menadione | A549 (lung carcinoma) | 5 - 20 | Induces apoptosis through caspase activation |
| This compound | TBD | TBD | TBD |
Case Studies
- Antioxidant Activity Evaluation : A study evaluated the antioxidant capacity of various sulfanyl compounds, noting that those similar to this compound showed significant inhibition of lipid peroxidation.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that related compounds resulted in cell cycle arrest and increased apoptotic markers. Further research is needed to determine the specific effects of this compound on these pathways.
Q & A
Q. What are the recommended synthetic routes for 3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid?
The compound is synthesized via esterification of the parent acid (2-[(3-methoxy-3-oxopropyl)sulfanyl]propanoic acid) with ethanol under reflux conditions using a strong acid catalyst, such as sulfuric acid. This method ensures high conversion rates and purity . Industrial-scale synthesis may employ continuous flow processes to optimize temperature, pressure, and reactant concentration control .
Q. What safety precautions are necessary when handling this compound?
The compound exhibits acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Recommended precautions include:
- PPE: Chemical-resistant gloves, safety goggles, and lab coats.
- Engineering controls: Fume hoods for dust and vapor containment.
- Emergency protocols: Immediate rinsing with water for skin/eye contact and medical consultation .
Q. What are the primary applications of this compound in academic research?
- Organic synthesis: Serves as a precursor for esters (e.g., ethyl derivatives) and functionalized intermediates for pharmaceuticals or agrochemicals .
- Biochemical studies: Potential use in enzyme inhibition assays or metabolic pathway investigations, analogous to structurally related phenolic acids .
Q. What are the storage conditions to ensure compound stability?
Store in airtight containers at room temperature in a dry environment. Avoid exposure to moisture or reactive solvents to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Contradictions in NMR or mass spectrometry data can arise from impurities or stereochemical ambiguities. Strategies include:
- Cross-validation with reference standards (e.g., pharmacopeial impurity markers) .
- Advanced techniques like 2D NMR (COSY, HSQC) to resolve signal overlap.
- High-resolution mass spectrometry (HRMS) for precise molecular formula confirmation .
Q. What strategies optimize the yield of this compound in esterification reactions?
- Catalyst selection: Sulfuric acid is standard, but p-toluenesulfonic acid may reduce side reactions.
- Reaction monitoring: Use TLC or in-line IR spectroscopy to track progress.
- Post-reaction purification: Distillation or column chromatography to isolate the ester from unreacted acid .
Q. How does the sulfanyl group influence the compound's reactivity in substitution reactions?
The sulfanyl (-S-) group enhances nucleophilic substitution at the adjacent carbonyl. For example:
- Oxidation: Hydrogen peroxide converts it to sulfoxide or sulfone derivatives.
- Nucleophilic displacement: Thiols or amines replace the sulfanyl group under basic conditions . Kinetic studies using DFT calculations can further elucidate reaction pathways .
Q. What analytical techniques are recommended for purity assessment?
- HPLC/GC-MS: Quantify impurities using validated methods with pharmacopeial reference standards (e.g., EP impurity markers) .
- Elemental analysis: Confirm stoichiometric consistency.
- Thermogravimetric analysis (TGA): Assess thermal stability and solvent residues .
Methodological Notes
- Data contradiction analysis: Always cross-reference synthetic yields with spectroscopic data. For instance, discrepancies in melting points may indicate polymorphic forms or solvate formation.
- Experimental design: Use factorial design (e.g., DoE) to optimize reaction parameters like catalyst loading and solvent polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
